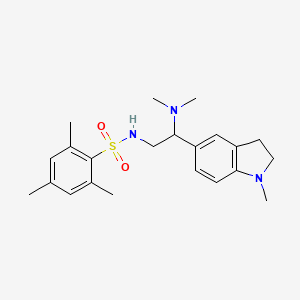

N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H31N3O2S and its molecular weight is 401.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Dimethylamino group : Enhances solubility and biological activity.

- Indoline moiety : Suggests potential interactions with neurotransmitter systems.

- Sulfonamide group : Often associated with antibacterial properties and modulation of enzyme activities.

The molecular formula is C18H24N2O2S with a molecular weight of approximately 344.46 g/mol.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Serotonin receptors : These receptors are implicated in mood regulation and neurological disorders. The presence of the indoline structure suggests that this compound might act as a selective serotonin reuptake inhibitor (SSRI) or agonist, which could be beneficial in treating conditions like depression and anxiety.

- Enzymatic modulation : The sulfonamide group can influence the activity of certain enzymes, potentially leading to anti-inflammatory or antibacterial effects.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of related compounds. For instance:

- Binding Affinity : Compounds structurally related to this sulfonamide have demonstrated high binding affinities to serotonin receptors, indicating their potential as therapeutic agents for mood disorders.

- Neuroprotective Effects : Some indoline derivatives have shown neuroprotective properties in animal models, suggesting that this compound may also possess similar effects.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide | Fluorobenzamide | Selective serotonin receptor agonist |

| 4-Methoxy-5-[4-(1-methylindol-3-yl)phenyl]thiazole | Thiazole ring | Anti-inflammatory |

| N,N-Dimethyltryptamine | Tryptamine derivative | Psychoactive effects |

This table illustrates how this compound stands out due to its unique combination of structural elements that may confer distinct pharmacological properties not seen in these similar compounds.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Indoline Core : Starting from commercially available precursors.

- Introduction of the Dimethylamino Group : Via nucleophilic substitution reactions.

- Sulfonamide Formation : By reacting the amine with sulfonyl chloride under basic conditions.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O2S/c1-15-11-16(2)22(17(3)12-15)28(26,27)23-14-21(24(4)5)18-7-8-20-19(13-18)9-10-25(20)6/h7-8,11-13,21,23H,9-10,14H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWPITAQOWXWKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.